molecular formula C12H18BNO3 B14068263 (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid

(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid

Katalognummer: B14068263
Molekulargewicht: 235.09 g/mol
InChI-Schlüssel: YELYPAFAPHOYDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Eigenschaften

Molekularformel

C12H18BNO3

Molekulargewicht

235.09 g/mol

IUPAC-Name

(2-methoxy-5-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C12H18BNO3/c1-17-12-3-2-10(8-11(12)13(15)16)9-4-6-14-7-5-9/h2-3,8-9,14-16H,4-7H2,1H3

InChI-Schlüssel

YELYPAFAPHOYDP-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)C2CCNCC2)OC)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Palladium catalyst: Commonly used catalysts include Pd(PPh3)4 or Pd(OAc)2.

    Base: Bases such as K2CO3 or NaOH are often used.

    Solvent: The reaction is typically carried out in solvents like toluene, ethanol, or water.

    Temperature: The reaction is usually conducted at temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes and affect various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the methoxy and piperidinyl groups in (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid provides unique steric and electronic properties that enhance its reactivity and specificity in various chemical reactions. These features make it a more versatile and valuable compound compared to its simpler analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.